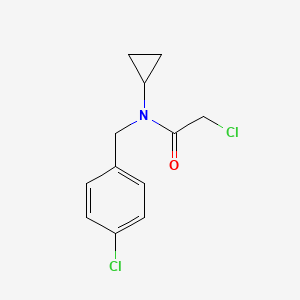

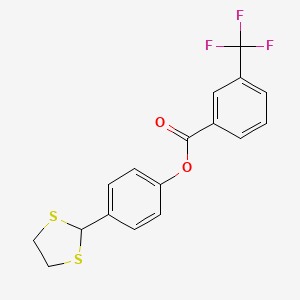

![molecular formula C21H22N4O4 B2489555 (4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396564-31-0](/img/structure/B2489555.png)

(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules like this typically involves multi-step chemical reactions, starting from simpler precursor molecules. While specific synthesis details for this compound are not directly available, analogous compounds are often synthesized through reactions involving the formation of pyrazole and piperazine derivatives, followed by coupling reactions with appropriate methanone derivatives to achieve the final structure. For instance, the synthesis of pyrazole carboxamide derivatives containing a piperazine moiety involves IR, 1H NMR, and HRMS spectroscopy for structure confirmation (Lv et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, O) within the piperazine, pyrazolo[1,5-a]pyridine, and methanone frameworks, contributing to the molecule's chemical reactivity and interaction potential. X-ray crystallography is a common method used for structural characterization, providing insights into the compound's conformation and molecular geometry. An example includes the structural exploration of similar bioactive heterocycles through X-ray diffraction studies (Prasad et al., 2018).

Chemical Reactions and Properties

This compound's chemical reactions and properties can be influenced by the functional groups present. The piperazine moiety contributes basicity, enabling reactions such as alkylation or acylation. The pyrazolo[1,5-a]pyridine section may engage in nucleophilic substitution reactions. The overall reactivity pattern of such molecules can include ligand exchange processes, contributing to their biological activity. For example, a study on novel pyrazole derivatives highlighted their antimicrobial and anticancer potential, demonstrating the chemical reactivity's role in biological applications (Hafez et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline form, are determined by its molecular structure. These properties are crucial for the compound's application in drug formulation, affecting its stability, delivery, and bioavailability. Analytical techniques like Differential Scanning Calorimetry (DSC) and solubility studies in various solvents can provide this information. For instance, the synthesis and crystal structure of related compounds have been studied to understand their solid-state properties and solubility (Cao et al., 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-28-18-8-5-6-15(19(18)29-2)20(26)23-10-12-24(13-11-23)21(27)16-14-22-25-9-4-3-7-17(16)25/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNNMZGCTISOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)